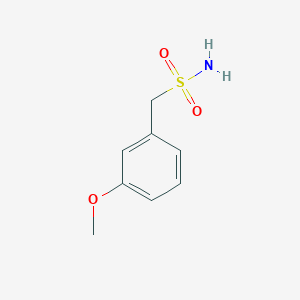

(3-Methoxyphenyl)methanesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves various chemical reactions. For instance, an ionic liquid with a methanesulfonate group was synthesized using a one-step method, which suggests that similar methods could potentially be applied to synthesize (3-Methoxyphenyl)methanesulfonamide . Another compound, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide, was synthesized with high yield through Sonogashira cross-coupling, indicating that palladium-catalyzed coupling reactions could be a viable pathway for synthesizing methanesulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), mass spectrometry, and elemental analysis are common methods used to confirm the structure of synthesized compounds . These techniques could be employed to analyze the structure of (3-Methoxyphenyl)methanesulfonamide once synthesized.

Chemical Reactions Analysis

Methanesulfonamide has been studied as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, which indicates its potential role in facilitating chemical reactions . The study of 3-(methoxycarbonyl)propyl methanesulfonate's elimination kinetics in the gas phase suggests that methanesulfonamide derivatives can undergo complex reactions, including lactone formation, which may be relevant to the reactivity of (3-Methoxyphenyl)methanesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives can be inferred from related studies. For example, the solubility of carbon dioxide in methanesulfonate-based ionic liquids was measured, which could provide insights into the solubility properties of (3-Methoxyphenyl)methanesulfonamide . The thermal and chemical stability of these compounds can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . Additionally, the effect of the methanesulfonamide group on reaction kinetics and mechanisms has been explored, which could be relevant to understanding the behavior of (3-Methoxyphenyl)methanesulfonamide in various conditions .

Wissenschaftliche Forschungsanwendungen

Chemotherapeutic Research

- Phase II Study in Malignant Melanoma : Research by Arseneau et al. (1982) and Von Hoff et al. (1978) explored the application of (3-Methoxyphenyl)methanesulfonamide (m-AMSA) in the treatment of advanced malignant melanoma. This research highlighted the dose-limiting leukopenia and other toxicities such as anorexia, nausea, and vomiting, without significant clinical activity against malignant melanoma (Arseneau et al., 1982) (Von Hoff et al., 1978).

Hematopoietic Cell Sensitivity Research

- Sensitivity of Hematopoietic Cells : Spiro et al. (1981) investigated the sensitivity of hematopoietic colony-forming cells to m-AMSA, with findings indicating comparable sensitivities between normal and chronic myeloid leukemia cells (Spiro et al., 1981).

Chemical Synthesis and Characterization

- Synthesis and Characterization in Chemical Studies : Shankar et al. (2011) and Karabacak et al. (2010) contributed to the understanding of (3-Methoxyphenyl)methanesulfonamide in chemical synthesis, with a focus on structural characterization and molecular conformation (Shankar et al., 2011) (Karabacak et al., 2010).

Quantum Chemical Calculation

- Quantum Chemical Calculations : Xue et al. (2022) applied theoretical calculations to variants of methanesulfonamide compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, for understanding their molecular properties (Xue et al., 2022).

DNA Interaction Studies

- DNA Interaction Research : Hénichart et al. (1982) studied the binding of (3-Methoxyphenyl)methanesulfonamide to DNA, focusing on its intercalation and affinity parameters (Hénichart et al., 1982).

Catalytic Applications in Organic Chemistry

- Role in Organic Synthesis : Junttila and Hormi (2009) explored the role of methanesulfonamide as a catalyst in organic synthesis, particularly in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).

Synthesis of Pharmaceutical Compounds

- Synthesis of Pharmaceutical Compounds : Rosen et al. (2011) and others have demonstrated the use of (3-Methoxyphenyl)methanesulfonamide in the synthesis of various pharmaceutical compounds, highlighting its importance in the medicinal chemistry field (Rosen et al., 2011).

Safety and Hazards

The safety information available indicates that “(3-Methoxyphenyl)methanesulfonamide” may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as acridine derivatives, interact with dna and related enzymes

Mode of Action

It is suggested that similar compounds, like acridine derivatives, function through dna intercalation . This process involves the insertion of the compound between base pairs in the DNA, which can disrupt normal DNA processes

Biochemical Pathways

Dna intercalation, a common mechanism of action for similar compounds, can affect various biological processes involving dna and related enzymes . This can lead to downstream effects such as disruption of DNA replication and transcription, potentially leading to cell death.

Result of Action

These can include disruption of normal cell processes, induction of cell cycle arrest, and initiation of programmed cell death or apoptosis .

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXGHWSNOWHPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533165 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyphenyl)methanesulfonamide | |

CAS RN |

89782-90-1 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

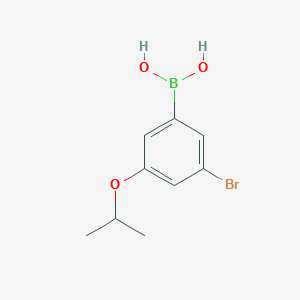

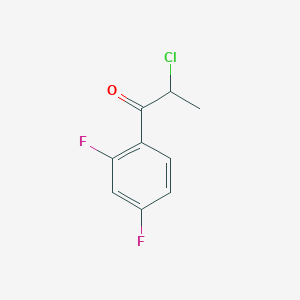

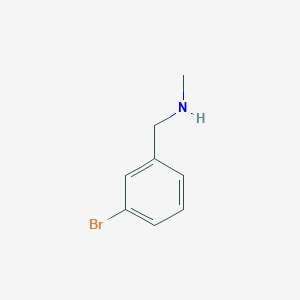

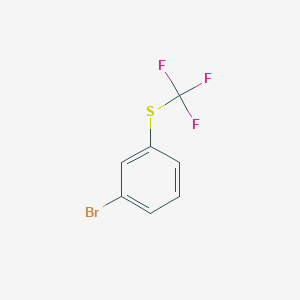

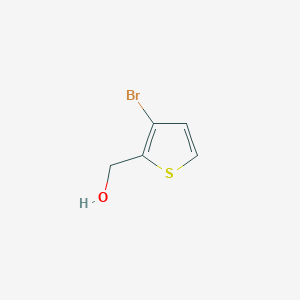

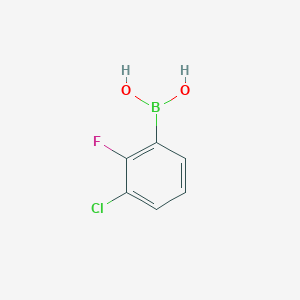

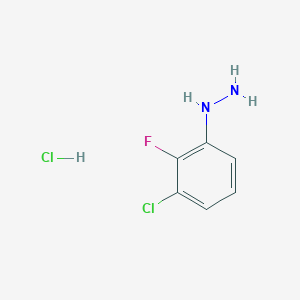

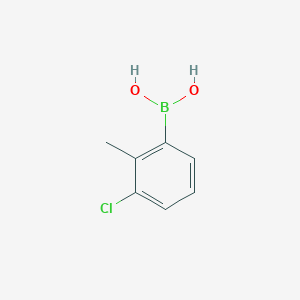

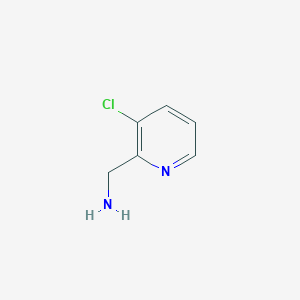

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Amsacrine is a DNA intercalator. This means it inserts itself between the base pairs of DNA, disrupting DNA replication and transcription. [] This interaction is primarily attributed to the 9-anilinoacridine moiety of the molecule. [, ] The (3-methoxyphenyl)methanesulfonamide side chain is believed to interact with the minor groove of DNA, influencing the binding affinity. [] This interference with DNA function ultimately leads to cell death, making it effective against certain cancers. [, ]

A: While the 9-anilinoacridine portion is responsible for intercalation, the (3-methoxyphenyl)methanesulfonamide side chain plays a crucial role in DNA binding affinity and, consequently, antitumor activity. [] Studies have shown that oxygen-containing substituents, like the methoxy and sulfonamide groups, are preferred for high biological activity. [] Modifications to this side chain can significantly impact amsacrine's potency and selectivity. [, ]

A: Research indicates that strong DNA binding is favored by nitrogen-containing or cyclized substituents on the phosphorus atom of the side chain. [] Interestingly, the structural requirements for strong DNA binding differ from those for optimal antileukemic activity. [] This highlights the complex relationship between structural features and biological activity in drug design.

A: Yes, researchers have synthesized and evaluated various amsacrine analogs, modifying the (3-methoxyphenyl)methanesulfonamide side chain or the acridine moiety to improve activity, potency, and selectivity. [, , ] For example, tetrahydro-9-aminoacridines have been investigated for their DNA intercalating properties. [] Similarly, 4-anilinofuro[2,3-b]quinoline derivatives, inspired by amsacrine's structure, have shown promising cytotoxic activity against various cancer cell lines. []

A: Yes, the emergence of resistance has led to research into combination therapies and strategies to overcome MDR. For instance, calcium channel blockers like verapamil have been found to potentiate the cytotoxicity of amsacrine in resistant cell lines. [] This suggests that modulating calcium channels could be a potential strategy to overcome resistance and enhance the effectiveness of amsacrine.

A: Amsacrine primarily acts as a topoisomerase II inhibitor, trapping the enzyme-DNA complex and leading to DNA double-strand breaks. [, ] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways, such as the Mre11-Rad50-Nbs1 (MRN) pathway, as evidenced by histone γH2AX phosphorylation. [] Amsacrine treatment has also been linked to the induction of the unfolded protein response (UPR) in HeLa cells, likely due to ER stress caused by accumulated misfolded proteins. [] Additionally, evidence suggests the involvement of autophagy, a cellular degradation process, indicated by the accumulation of microtubule-associated proteins 1A/1B and Light Chain 3-II (LC3b-II). [] These cellular responses ultimately contribute to amsacrine's cytotoxic effects and subsequent cell death.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.